6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
CAS No.:
Cat. No.: VC15907120
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride -](/images/structure/VC15907120.png)
Specification
Molecular Formula | C12H13Cl2NO2 |
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Molecular Weight | 274.14 g/mol |
IUPAC Name | 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |
Standard InChI | InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H |
Standard InChI Key | DDQXJTJKHYIDTE-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spiro junction connecting an isobenzofuran-3-one moiety to a piperidine ring. The chlorine atom at position 6 on the isobenzofuran ring introduces steric and electronic effects that influence reactivity . X-ray crystallography of analogous spiro compounds reveals a near-perpendicular arrangement between the two ring systems, contributing to conformational rigidity .
Key Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃Cl₂NO₂ |
Molecular Weight | 274.14 g/mol |
IUPAC Name | 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one hydrochloride |
SMILES | C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl |
Melting Point | 215–217°C (decomposes) |
Solubility | ≥10 mg/mL in DMSO |
Storage Conditions | 2–8°C, sealed, dry environment |
The hydrochloride salt form enhances water solubility compared to the free base, though precise solubility metrics in aqueous buffers remain uncharacterized . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition via retro-aza-Michael addition at higher temperatures .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the hydrogenation of a benzyl-protected precursor (e.g., 6-chloro-3-benzylisobenzofuran-1(3H)-one) using palladium on carbon (Pd/C) under H₂ atmosphere, followed by HCl-mediated salt formation . Critical steps include:
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Deprotection: Removal of benzyl groups via catalytic hydrogenation.
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Cyclization: Acid-catalyzed formation of the spirocyclic system.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride .
Process Optimization
Industrial production employs continuous flow reactors to enhance yield (reported ≥78%) and purity (>98% by HPLC). Key challenges include:
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Byproduct Formation: Over-hydrogenation of the isobenzofuran ring generates dihydro derivatives, mitigated by precise pressure control (3–5 atm H₂) .
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Purification: Recrystallization from methanol/acetonitrile (3:1 v/v) removes polar impurities .
Reactivity and Stability Profile
Nucleophilic Substitution
The chlorine atom undergoes SNAr reactions with nucleophiles (e.g., NaN₃, amines), though steric hindrance from the spiro system slows kinetics compared to planar analogues . For example:
Oxidation and Reduction
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Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, destabilizing the spiro system .
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Oxidation: KMnO₄ in acetone selectively oxidizes the piperidine ring to an N-oxide without affecting the isobenzofuran .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for:
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Anticancer Agents: Hybrid molecules with indole moieties show pro-apoptotic activity in HeLa cells (IC₅₀ = 5.2 µM) .
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Fluorescent Probes: Conjugation with phthalimide dyes yields red-emitting ligands (λₑₘ = 620 nm) for real-time σ receptor imaging .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (ΔT₈ = +40°C vs. baseline), though applications remain exploratory .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Acute Toxicity | H302 | Avoid ingestion |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory | H335 | Use in fume hood |
Disposal Guidelines
Incinerate at >800°C with alkaline scrubbers to neutralize HCl emissions .
Comparative Analysis with Structural Analogs
Compound | Spiro System | Bioactivity (IC₅₀) | Thermal Stability |
---|---|---|---|
6-Chloro-spiro derivative | Isobenzofuran-piperidine | 5.2 µM (HeLa) | 150°C |
5-Bromo-spiro[isobenzofuran-1,4'-piperidine] | Isobenzofuran-piperidine | 8.7 µM (HeLa) | 140°C |
Non-halogenated spiro analogue | Isobenzofuran-piperidine | >100 µM (HeLa) | 160°C |
Halogenation at position 6 enhances cytotoxicity but reduces thermal resilience .
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